6-Ethyl-3-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one
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Overview
Description
6-Ethyl-3-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-d]pyrimidin-4-one derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) . For 6-Ethyl-3-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one, the specific synthetic route may involve the following steps:
Starting Materials: 3-amino-4-cyano-2-thiophenecarboxamides.
Cyclization: Heating the starting materials in formic acid to afford thieno[2,3-d]pyrimidin-4-ones.
Substitution: Introducing the ethyl and methoxyphenyl groups through appropriate substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include:
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-3-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the pyrimidine ring.
Substitution: Electrophilic or nucleophilic substitution on the aromatic ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted thienopyrimidine derivatives.
Scientific Research Applications
6-Ethyl-3-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as an antitubercular agent.
Biological Studies: Investigating its effects on various biological pathways and targets.
Material Science: Exploring its properties for use in organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 6-Ethyl-3-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure but may have different substituents.
Pyrano[2,3-d]pyrimidine-2,4-diones: These compounds have a similar pyrimidine ring but differ in the fused ring system.
Uniqueness
6-Ethyl-3-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one is unique due to its specific substituents, which may confer distinct biological activities and properties compared to other thienopyrimidine derivatives .
Properties
IUPAC Name |
6-ethyl-3-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-3-12-8-13-14(20-12)16-9-17(15(13)18)10-5-4-6-11(7-10)19-2/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPSOKUOEAACRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CN(C2=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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